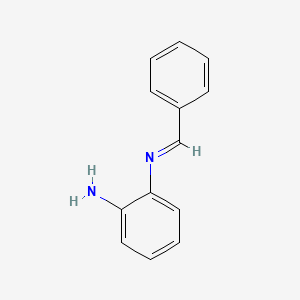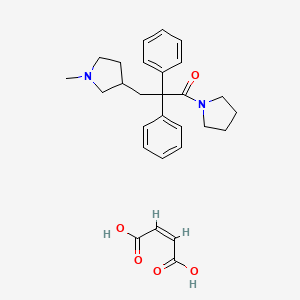
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a (Z)-but-2-enedioic acid moiety and a pyrrolidinyl-propanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, including the formation of the pyrrolidinyl-propanone core and the subsequent attachment of the (Z)-but-2-enedioic acid moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one shares structural similarities with other pyrrolidinyl-propanone derivatives and (Z)-but-2-enedioic acid analogs.
- Similar compounds include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6302-73-4 |
|---|---|
Molecular Formula |
C28H34N2O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C24H30N2O.C4H4O4/c1-25-17-14-20(19-25)18-24(21-10-4-2-5-11-21,22-12-6-3-7-13-22)23(27)26-15-8-9-16-26;5-3(6)1-2-4(7)8/h2-7,10-13,20H,8-9,14-19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JOXMNVWEHCGOKZ-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
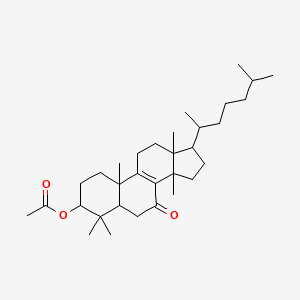
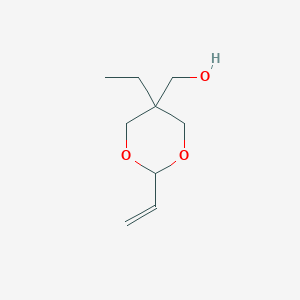
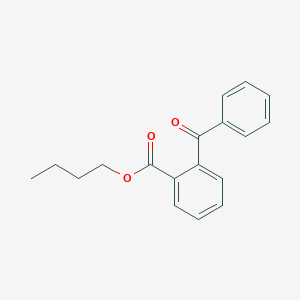
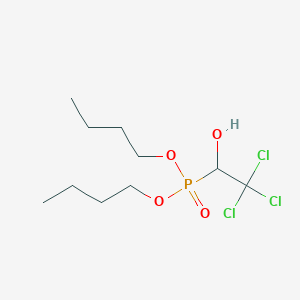
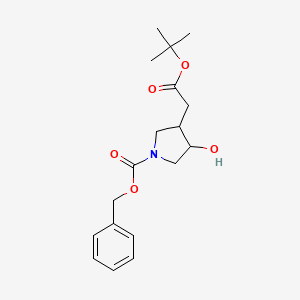
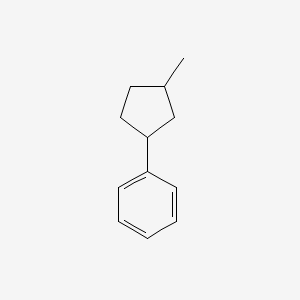
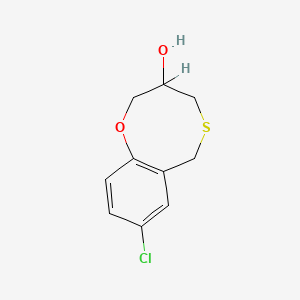
phosphanium bromide](/img/structure/B14744685.png)
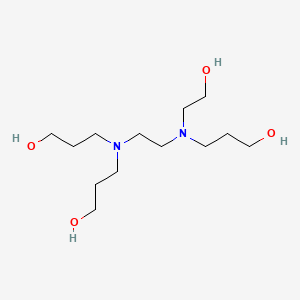
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)


